molecular formula C36H32P2 B14171952 (Ethane-1,2-diyl)bis{[(naphthalen-2-yl)methyl](phenyl)phosphane} CAS No. 922551-32-4

(Ethane-1,2-diyl)bis{[(naphthalen-2-yl)methyl](phenyl)phosphane}

Cat. No.: B14171952
CAS No.: 922551-32-4
M. Wt: 526.6 g/mol
InChI Key: GUMIDNLMFCUJLF-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two naphthalen-2-ylmethyl and phenylphosphane groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with naphthalen-2-ylmethyl phenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Comparison with Similar Compounds

Similar Compounds

  • (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
  • (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane}
  • (Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane}

Uniqueness

(Ethane-1,2-diyl)bis{(naphthalen-2-yl)methylphosphane} is unique due to the presence of both naphthalen-2-yl and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and the types of complexes it can form, making it a valuable compound in various chemical applications.

Properties

CAS No.

922551-32-4

Molecular Formula

C36H32P2

Molecular Weight

526.6 g/mol

IUPAC Name

naphthalen-2-ylmethyl-[2-[naphthalen-2-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C36H32P2/c1-3-15-35(16-4-1)37(27-29-19-21-31-11-7-9-13-33(31)25-29)23-24-38(36-17-5-2-6-18-36)28-30-20-22-32-12-8-10-14-34(32)26-30/h1-22,25-26H,23-24,27-28H2

InChI Key

GUMIDNLMFCUJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)CC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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